![molecular formula C15H10F4N2 B2730548 1-[(4-Fluorophenyl)methyl]-2-(trifluoromethyl)benzimidazole CAS No. 478030-39-6](/img/structure/B2730548.png)
1-[(4-Fluorophenyl)methyl]-2-(trifluoromethyl)benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[(4-Fluorophenyl)methyl]-2-(trifluoromethyl)benzimidazole” is a chemical compound with the molecular formula C15H10F4N2 and a molecular weight of 294.253. It is a benzimidazole derivative, a class of compounds known for their diverse biological and clinical applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not available in the searched data .Scientific Research Applications
Antitumor Properties
Fluorinated benzimidazoles, including structures related to 1-[(4-Fluorophenyl)methyl]-2-(trifluoromethyl)benzimidazole, have been synthesized and evaluated for their antitumor properties. Studies have demonstrated that these compounds possess potent cytotoxic activities in vitro against certain human breast cancer cell lines, but showed minimal activity against other types of cancer cells such as prostate, nonmalignant breast, and colon cells. The effectiveness of fluorinated benzothiazoles, closely related to benzimidazoles, indicates a promising area for the development of new antitumor agents (Hutchinson et al., 2001).
Synthesis of Amino Acid Mimetics
Benzimidazole derivatives, including those similar to this compound, have been utilized in the synthesis of amino acid mimetics. These compounds, prepared from O-pentafluorobenzoylamidoximes using palladium-catalyzed cyclization, offer a pathway to access optically active mimetics with a C-terminal imidazole. This method represents a valuable tool in the design of novel peptides and peptidomimetics with potential therapeutic applications (Zaman, Kitamura, & Abell, 2005).
Antioxidant and Antimicrobial Activities
Several benzimidazole derivatives, including those with structural elements of this compound, have shown significant antioxidant and antimicrobial activities. These activities highlight the potential of benzimidazole derivatives in the development of new therapeutic agents with dual functions of managing oxidative stress and combating microbial infections (Menteşe, Ülker, & Kahveci, 2015).
Engineering of Polar Crystal Structures
The ability of benzimidazole derivatives to participate in π–π stacking interactions has been explored for the engineering of polar crystal structures. This property is significant for materials science, where the molecular and crystal engineering of polar structures can lead to the development of new materials with unique optical, electronic, and magnetic properties (Lane, Saunders, & Webb, 2013).
Synthesis and Radiochemistry
Benzimidazole derivatives, including this compound, have been utilized in the synthesis of radiolabeled compounds for potential use in diagnostic imaging. The ability to rapidly synthesize fluorophenyl benzimidazole derivatives under microwave-assisted conditions is crucial for the development of novel radiotracers for positron emission tomography (PET) and other nuclear medicine applications (Getvoldsen et al., 2004).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-(trifluoromethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4N2/c16-11-7-5-10(6-8-11)9-21-13-4-2-1-3-12(13)20-14(21)15(17,18)19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUUEEQFDVMDNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
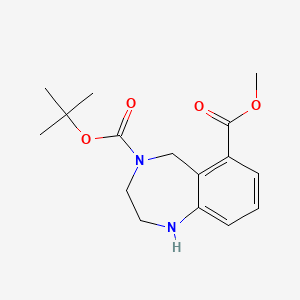
![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(m-tolyl)pyrazolo[1,5-a]pyrimidin-7-amine hydrochloride](/img/structure/B2730471.png)
![(4-Methylthiophen-2-yl)-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2730472.png)
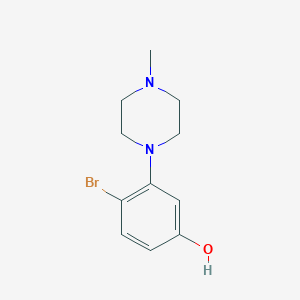
![4-(2,5-dichlorobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2730476.png)
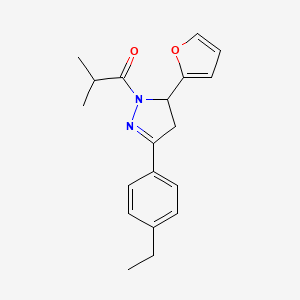
![N-(2-methoxyethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2730478.png)
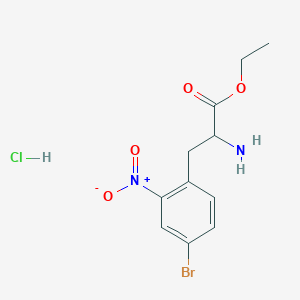
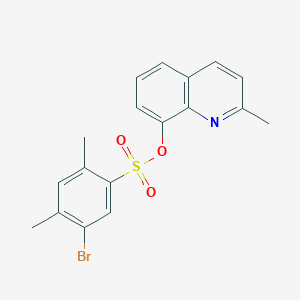
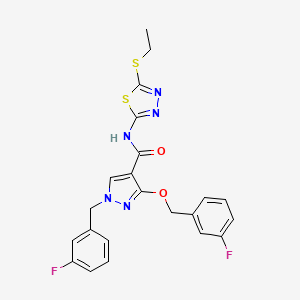


![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2730486.png)
![rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine, trans](/img/structure/B2730488.png)
